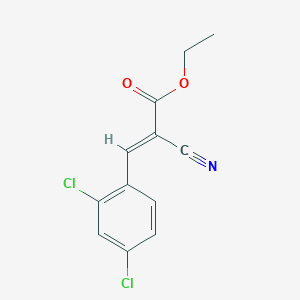

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate

Descripción general

Descripción

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate is a biochemical compound used for proteomics research . It has a molecular formula of C12H9Cl2NO2 and a molecular weight of 270.11 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate was synthesized using DBU-partially succinylated linear water-soluble cellulose poly (protic ionic liquid) in water at 80°C for 7 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate has been confirmed by various sources . The compound has a complex structure with a topological polar surface area of 50.1 Ų .Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate has a molecular weight of 270.11 g/mol, and its exact mass is 269.0010339 g/mol . It has a complexity of 359 and a rotatable bond count of 4 . The compound has no hydrogen bond donors but has 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, is used in the synthesis of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines. These compounds are synthesized through one-pot reactions in ethanolic solution, indicating its role in facilitating complex organic syntheses (Latif, Rady & Döupp, 2003).

Development of Novel Compounds

Ethyl 2-cyano-3-(2-hydroxy-5-methyl-3-(p-tolylimino)methyl)phenyl)acrylate, another derivative, has been used in the formation of novel compounds like rhenium(I) complexes. These complexes show promise in photoluminescence and selective CO2 adsorption, demonstrating the compound's potential in creating new materials with unique properties (Sinha, Parua & Rajak, 2019).

Non-Linear Optical Properties

The compound has also been used in studies focusing on non-linear optical properties. For instance, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been studied for its hyperpolarizability and electrophilic nature, which are key factors in determining its suitability for non-linear optical applications (Rawat & Singh, 2015).

Applications in Polymer Science

In polymer science, derivatives of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate have been used to synthesize novel copolymers. These polymers have shown significant properties like high glass transition temperatures, which is crucial for determining their applicability in various industrial processes (Kim et al., 1999).

Facilitation of Complex Reactions

The compound is instrumental in facilitating complex chemical reactions. For instance, water-mediated three-component Wittig–SNAr reactions using derivatives of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate have been developed, showcasing its role in creating efficient and environmentally friendly synthetic pathways. These reactions are notable for their high stereoselectivity and yields, making the compound valuable for synthesizing intermediates for kinase inhibitors and other significant molecules (Xu et al., 2015).

Structural and Optical Characterization

Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate has been used to grow single crystals for structural and optical characterization. This application is crucial in the fields of materials science and photonics, where understanding the physical and optical properties of materials at the molecular level is essential (Kotteswaran, Pandian & Ramasamy, 2017).

Application in Small Molecule Inhibition

Additionally, (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, closely related to Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, has been studied for its potential as a small-molecule inhibitor of the PDZ domain of protein interacting with C-alpha-kinase 1 (PICK1). This research illustrates the compound's potential use in pharmacology and drug design, especially for targeting brain ischemia, pain, and cocaine addiction (Bach et al., 2010).

Mecanismo De Acción

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonds, altering their function or structure.

Result of Action

As a biochemical used in proteomics research , it may induce changes in protein structure or function, but specific effects would depend on the target and the nature of the interaction.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate .

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHAZBAICIKTCX-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)